molecular formula C15H18ClNO4 B042456 Benzoylnorecgonine hydrochloride CAS No. 60426-41-7

Benzoylnorecgonine hydrochloride

Cat. No. B042456
CAS RN: 60426-41-7
M. Wt: 311.76 g/mol
InChI Key: SNVXULYEWYGPGU-ZKYYYAMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoylnorecgonine hydrochloride is a compound with the molecular formula C15H18ClNO4 . It has a molecular weight of 311.76 g/mol . The IUPAC name for this compound is (1R)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride .


Molecular Structure Analysis

The structure of Benzoylnorecgonine hydrochloride can be represented by the following SMILES notation: C1CC2CC(C([C@@H]1N2)C(=O)O)OC(=O)C3=CC=CC=C3.Cl . This notation represents the 2D structure of the molecule. The InChI representation of the molecule is InChI=1S/C15H17NO4.ClH/c17-14(18)13-11-7-6-10(16-11)8-12(13)20-15(19)9-4-2-1-3-5-9;/h1-5,10-13,16H,6-8H2,(H,17,18);1H/t10?,11-,12?,13?;/m1./s1 .


Physical And Chemical Properties Analysis

Benzoylnorecgonine hydrochloride has a molecular weight of 311.76 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 4 . The exact mass of the compound is 311.0924357 g/mol . The topological polar surface area of the compound is 75.6 Ų . The heavy atom count of the compound is 21 .

Scientific Research Applications

  • Photolysis Studies : A study by Russo et al. (2016) in the Chemical Engineering Journal demonstrated that the microcapillary film array photoreactor can effectively determine the photolysis quantum yield of benzoylecgonine, a related compound, at 254 nm. This aids in understanding the photochemical behavior of pharmaceuticals, illicit drugs, and their metabolites (Russo et al., 2016).

  • Aquaculture Application : Benzocaine-hydrochloride, a related chemical, is used in fish transport to maintain water quality by reducing ammonia and carbon dioxide excretion, and reducing fish activities, as found in a study published in Aquaculture by Ferreira et al. (1984) (Ferreira et al., 1984).

  • Environmental Impact : Parolini et al. (2018) in Environmental pollution reported that benzoylecgonine exposure at concentrations found in aquatic ecosystems induces oxidative stress and inhibits acetylcholinesterase activity in Daphnia magna, affecting their swimming behavior and reproduction (Parolini et al., 2018).

  • HPLC Microassay Development : An improved method for the simultaneous determination of cocaine, norcocaine, benzoylecgonine, and benzoylnorecgonine using reversed-phase HPLC with ultraviolet detection was developed by Sandberg and Olsen (1990) in the Journal of chromatography, proving effective for analyzing samples from guinea pig plasma, urine, and amniotic fluid (Sandberg & Olsen, 1990).

  • Calcium-binding Studies : Research by Misra and Mulé (1975) in Research communications in chemical pathology and pharmacology showed that cocaine, benzoylecgonine, benzoylnorecgonine, norcocaine, and ecgonine methyl ester form distinct molecular complexes with calcium chloride, which may contribute to their potent stimulant activity (Misra & Mulé, 1975).

  • Excretion and Metabolism : A study on the disposition of benzoylnorecgonine in rats by Misra et al. (1976) in Research communications in chemical pathology and pharmacology found that it is rapidly excreted in urine, with 90% of radioactivity due to unmetabolized benzoylnorecgonine and 10% to an unidentified metabolite (Misra et al., 1976).

properties

IUPAC Name

(1R)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4.ClH/c17-14(18)13-11-7-6-10(16-11)8-12(13)20-15(19)9-4-2-1-3-5-9;/h1-5,10-13,16H,6-8H2,(H,17,18);1H/t10?,11-,12?,13?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVXULYEWYGPGU-FFZUUTFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(CC1N2)OC(=O)C3=CC=CC=C3)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC(C([C@@H]1N2)C(=O)O)OC(=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40975829
Record name 3-(Benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoylnorecgonine hydrochloride

CAS RN

60426-41-7
Record name 8-Azabicyclo(3.2.1)octane-2-carboxylic acid, 3-(benzoyloxy)-, hydrochloride, (1R-(exo,exo))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060426417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoylnorecgonine hydrochloride
Reactant of Route 2
Benzoylnorecgonine hydrochloride
Reactant of Route 3
Reactant of Route 3
Benzoylnorecgonine hydrochloride
Reactant of Route 4
Benzoylnorecgonine hydrochloride
Reactant of Route 5
Benzoylnorecgonine hydrochloride
Reactant of Route 6
Reactant of Route 6
Benzoylnorecgonine hydrochloride

Citations

For This Compound
11
Citations
F Ma, J Zhang, CE Lau - … of Chromatography B: Biomedical Sciences and …, 1997 - Elsevier
… norcocaine, benzoylecgonine and benzoylnorecgonine hydrochloride were obtained from the … Cocaine hydrochloride, norcocaine, benzoylecgonine, benzoylnorecgonine hydrochloride …
Number of citations: 26 www.sciencedirect.com
SP Findlay - Journal of the American Chemical Society, 1954 - ACS Publications
… After two days at room temperature the O-benzoylnorecgonine hydrochloride was collected: 0.3g., mp 217.5-219. A small … 0.0319 M aqueous Obenzoylnorecgonine hydrochloride was …
Number of citations: 84 pubs.acs.org
L Sun, G Hall, CE Lau - Journal of Chromatography B: Biomedical Sciences …, 2000 - Elsevier
… (−)-Cocaine hydrochloride, norcocaine, benzoylecgonine, benzoylnorecgonine hydrochloride and cocaethylene fumarate were obtained from the National Institute on Drug Abuse (…
Number of citations: 19 www.sciencedirect.com
RD Spealman, BK Madras… - Journal of Pharmacology …, 1989 - researchgate.net
The behavioral effects of cocaine were compared with those of several cocaine derivatives and structurally distinct drugs that inhibit monoamine uptake. Squirrel monkeys were trained …
Number of citations: 203 www.researchgate.net
WV Caufield, JT Stewart - Journal of liquid chromatography & …, 2002 - Taylor & Francis
Two new high performance liquid chromatography (HPLC) assays were developed, which utilized a 100 × 4.6 mm ID monolithic silica column and binary mobile phase gradients, for the …
Number of citations: 20 www.tandfonline.com
CE Lau, F Ma, DM Foster, JL Falk - Journal of Pharmacology and …, 1999 - ASPET
We investigated dose-response cocaine pharmacokinetic and metabolite profiles in a within-subject design after intravenous bolus cocaine administration (1–4 mg/kg) in rats under a …
Number of citations: 30 jpet.aspetjournals.org
J Muztar, G Chari, R Bhat, S Ramarao… - Journal of Liquid …, 1995 - Taylor & Francis
… (-) Benzoylnorecgonine hydrochloride and (-) norcocaine were supplied by NIDA, National Institute of Health , Rockville, Md. Benzethonium chloride and benzyl alcohol were purchased …
Number of citations: 6 www.tandfonline.com
K Srinivasan, PP Wang, AT Eley, CA White… - … of Chromatography B …, 2000 - Elsevier
The ability to simultaneously quantitate cocaine and its 12 metabolites from pregnant rat blood, amniotic fluid, placental and fetal tissue homogenates aids in elucidating the metabolism …
Number of citations: 46 www.sciencedirect.com
WV CAUFIELD - getd.libs.uga.edu
Meropenem is a new carbapenem antibiotic with a broad spectrum of activity in-vitro. It is active against gram-positive and gram-negative organisms and is highly effective in the …
Number of citations: 2 getd.libs.uga.edu
SJ Pernecky - 1988 - search.proquest.com
Liver microsomal P-450 has been implicated in cocaine metabolism, but no information is available as to which P-450 isozymes oxidize cocaine. The stoichiometry of NADPH and …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.